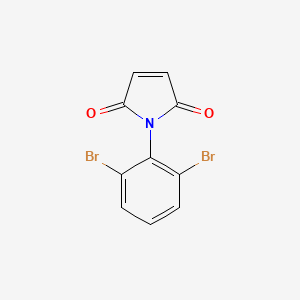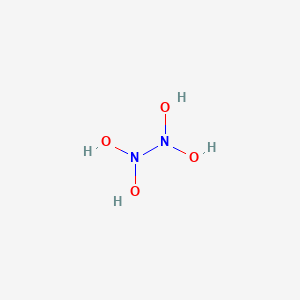![molecular formula C14H20OS B14312715 {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene CAS No. 113138-64-0](/img/structure/B14312715.png)
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is an organic compound characterized by a cyclohexylmethoxy group attached to a benzene ring via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene typically involves the reaction of cyclohexylmethanol with a suitable thiol reagent in the presence of a catalyst. One common method is the use of thiourea as a sulfur source, followed by oxidation to form the sulfanyl linkage. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microfluidic systems can also enhance the efficiency and control over the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may target specific enzymes or receptors, influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioanisole: Similar structure with a methoxy group replaced by a methyl group.
Phenylthioethers: Compounds with a phenyl group attached to a sulfur atom.
Uniqueness
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties compared to other thioethers.
Propriétés
Numéro CAS |
113138-64-0 |
|---|---|
Formule moléculaire |
C14H20OS |
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
cyclohexylmethoxymethylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
Clé InChI |
DIUHEJVRIADXPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
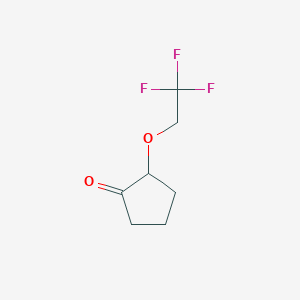

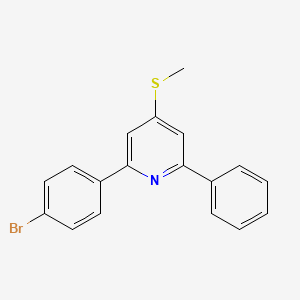
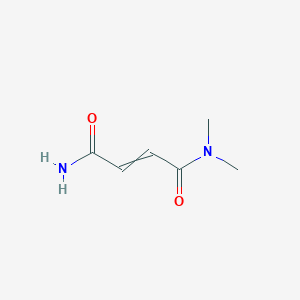
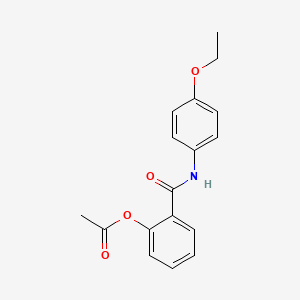
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
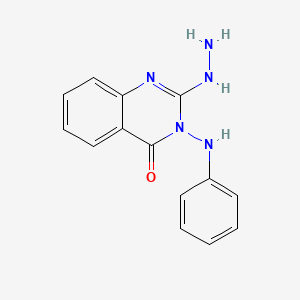
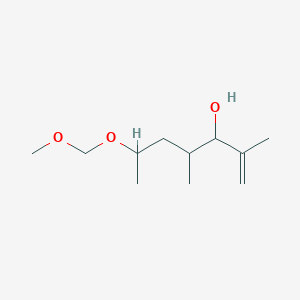
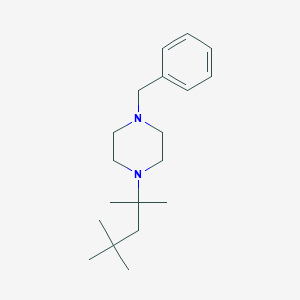
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
